Home > Products > Screening Compounds P42919 > N-(2-Aminoethyl)-1-aziridineethanamine
N-(2-Aminoethyl)-1-aziridineethanamine - 23435-23-6

N-(2-Aminoethyl)-1-aziridineethanamine

Catalog Number: EVT-429146
CAS Number: 23435-23-6
Molecular Formula: C6H15N3
Molecular Weight: 129.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2-aminoethyl)-1-aziridine-ethanamine is a primary amino compound that is ethane-1,2-diamine in which the hydrogen on one of the amino groups is replaced by a 2-(aziridin-1-yl)ethyl group. It is a angiotensin-converting enzyme 2 (ACE2) inhibitor and a potential therapeutic agent for treating SARS coronavirus infections. It has a role as an EC 3.4.17.23 (angiotensin-converting enzyme 2) inhibitor and an anticoronaviral agent. It is a member of aziridines, a secondary amino compound and a primary amino compound. It is functionally related to a diethylenetriamine.
First described in the literature in 2004, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS).
Overview

N-(2-Aminoethyl)-1-aziridineethanamine, also known as N-(2-aminoethyl)-1-aziridine-ethanamine, is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of the angiotensin-converting enzyme 2 receptor. This receptor is crucial in the entry mechanism of various coronaviruses, including severe acute respiratory syndrome coronavirus 2, which causes COVID-19. The compound's ability to inhibit this receptor positions it as a candidate for therapeutic intervention in viral infections.

Source and Classification

N-(2-Aminoethyl)-1-aziridineethanamine is classified as an aziridine derivative. Aziridines are three-membered cyclic amines that are known for their reactivity and utility in organic synthesis. This compound has been identified through various studies as a potent inhibitor of the angiotensin-converting enzyme 2 receptor, with significant implications for antiviral drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-aminoethyl)-1-aziridineethanamine can be achieved through several methods, often involving the ring-opening of aziridines or the use of amine coupling reactions. Recent advancements in synthetic methodologies have highlighted the use of organocatalytic strategies for aziridine formation, which can provide high yields and selectivity. Specific techniques include:

  • Aziridination Reactions: Utilizing nitrogen sources to facilitate the formation of aziridines from alkenes.
  • Multicomponent Reactions: These reactions can generate aziridines through the simultaneous reaction of multiple reactants, often leading to complex structures in a single step .

The choice of method often depends on the desired stereochemistry and functionalization of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

N-(2-aminoethyl)-1-aziridineethanamine participates in various chemical reactions typical of aziridines, including:

  • Ring-opening Reactions: Under acidic or basic conditions, aziridines can undergo nucleophilic attack leading to the formation of more complex amines.
  • Substitution Reactions: The presence of amino groups allows for further functionalization, making it a versatile intermediate in organic synthesis.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its utility in different chemical contexts.

Mechanism of Action

Process and Data

The mechanism by which N-(2-aminoethyl)-1-aziridineethanamine exerts its effects primarily involves its interaction with the angiotensin-converting enzyme 2 receptor. By binding to this receptor, it inhibits the entry of coronaviruses into host cells. This process can be summarized as follows:

  1. Binding: The compound binds to the receptor's active site.
  2. Inhibition: This binding prevents the conformational changes necessary for viral attachment and subsequent entry into cells.
  3. Viral Replication Interference: By blocking entry, it effectively reduces viral load and replication within host tissues .

Quantitative measurements such as IC50 values (57 µM) indicate its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(2-aminoethyl)-1-aziridineethanamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 100.16 g/mol.
  • Solubility: Generally soluble in water due to its polar amino groups.
  • Boiling Point: Not extensively documented but expected to be relatively low due to its small size.
  • Reactivity: Exhibits typical reactivity associated with amines and aziridines, including nucleophilicity and potential for electrophilic substitution.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

N-(2-aminoethyl)-1-aziridineethanamine has several important applications in scientific research:

  • Antiviral Research: Its role as an angiotensin-converting enzyme 2 inhibitor positions it as a candidate for developing therapies against coronaviruses.
  • Chemical Synthesis: Used as a building block in synthesizing more complex organic molecules due to its reactive aziridine structure.
  • Biological Studies: Investigated for its effects on viral entry mechanisms, contributing to a better understanding of host-pathogen interactions.

The ongoing research into this compound highlights its potential significance in both therapeutic applications and fundamental biochemical studies.

Introduction to N-(2-Aminoethyl)-1-aziridineethanamine

Historical Development & Discovery Timeline

The investigative journey of N-(2-Aminoethyl)-1-aziridineethanamine began with pioneering work in 2004 when Huentelman and colleagues employed structure-based drug design methodologies to identify novel ACE2 inhibitors. Using computational modeling of the ACE2 active site, researchers screened compound libraries for potential inhibitors capable of modulating both cardiovascular function and coronavirus entry pathways. The molecule demonstrated significant inhibition of SARS-CoV pseudovirus entry in vitro with an EC₅₀ value of approximately 0.5 μM, establishing its initial antiviral credentials [7] [2].

Between 2005-2010, follow-up studies explored structure-activity relationships of aziridine-containing analogs, though research momentum slowed following containment of the original SARS-CoV outbreak. The compound resurfaced in virology research during the MERS-CoV epidemic (2012-2015) as a reference molecule for ACE2-targeted therapeutics, with particular interest in its potential to disrupt spike protein-receptor interactions. The COVID-19 pandemic (2020-present) reignited substantial interest in the compound as researchers globally investigated ACE2-mediated viral entry mechanisms, positioning this molecule as a historical precedent for contemporary therapeutic approaches against SARS-CoV-2 [5] [3] [7].

Table 1: Key Historical Milestones in Compound Development

YearDevelopment MilestoneSignificance
2004Initial identification through structure-based drug designFirst demonstration of ACE2 inhibition and anti-SARS-CoV activity [7]
2005Structural optimization studiesExploration of aziridine ring modifications to enhance target affinity [7]
2012Re-evaluation during MERS-CoV emergenceComparative analysis of coronavirus entry mechanisms [5]
2020Renewed interest during COVID-19 pandemicReference compound for ACE2-targeted therapeutics against SARS-CoV-2 [3] [5]

Table 2: Comparative Analysis of Early SARS-CoV Inhibitors (2003-2006)

CompoundDiscovery YearPrimary TargetReported EC₅₀Mechanistic Class
N-(2-Aminoethyl)-1-aziridineethanamine2004ACE2 / Spike protein0.5 μMViral entry inhibitor
Mycophenolic acid2003IMP dehydrogenaseVariableHost-directed antiviral
Beta-D-N4-Hydroxycytidine2004RNA-dependent RNA polymerase10 μM (SARS-CoV)Nucleoside analog
Niclosamide2004Post-entry processes1-3 μMAnthelmintic repurposed

Nomenclature & Taxonomic Classification

IUPAC Nomenclature and Synonyms

According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the systematic name for this compound is (2-aminoethyl)[2-(aziridin-1-yl)ethyl]amine, reflecting its core structural elements: a primary ethylamine moiety connected via ethylene linkage to a secondary amine, which is further substituted by a 2-aziridinylethyl group. The numbering prioritizes the primary amino group (position 1) followed by the secondary amine functionality [4] [6].

The compound is documented under multiple synonyms across chemical and pharmacological databases:

  • N-(2-((2-Aminoethyl)amino)ethyl)aziridine
  • N¹-(2-(1-Aziridinyl)ethyl)-1,2-ethanediamine
  • 1-Aziridineethanamine, N-(2-aminoethyl)-
  • PEN-103 (developmental code)
  • NSC-174041 (National Service Center designation)

Regulatory agency identifiers include:

  • CAS Registry Number: 23435-23-6
  • UNII: K93WMR7E2S
  • PubChem CID: 98888
  • DrugBank Accession: DB15643
  • ChEBI ID: 145998 [1] [2] [4]

Table 3: Systematic Nomenclature and Database Identifiers

Nomenclature SystemDesignationSource
IUPAC Name(2-aminoethyl)[2-(aziridin-1-yl)ethyl]aminePubChem [1]
CAS Registry23435-23-6DrugBank [2]
Simplified Molecular Line Entry System (SMILES)NCCNCCN1CC1NCATS [4]
International Chemical Identifier (InChI)InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2ChEBI [6]
DrugBank AccessionDB15643DrugBank [2]

Regulatory Classification (Experimental vs. Approved Status

N-(2-Aminoethyl)-1-aziridineethanamine maintains unequivocal experimental status across global regulatory frameworks. The compound has not received approval from the United States Food and Drug Administration (FDA), European Medicines Agency (EMA), or any other national medicine regulatory authority for therapeutic use in humans. Its developmental classification falls under the preclinical investigational agent category, with all reported studies conducted in vitro or in animal models [2].

The compound is cataloged in the following regulatory and scientific classification systems:

  • DrugBank Classification: Small molecule; Experimental
  • ChEBI Ontology: EC 3.4.17.23 (angiotensin-converting enzyme 2) inhibitor; Anticoronaviral agent
  • Pharmacotherapeutic Category (WHO-ATC): Not classified
  • Chemical Abstracts Service (CAS) Registry: No therapeutic indications listed

Regulatory databases uniformly indicate the absence of current clinical trials involving this compound. Its development status remains frozen at the preclinical stage without declared progression toward clinical evaluation phases. The chemical is available for research purposes only through specialty chemical suppliers and is not manufactured under Good Manufacturing Practice (GMP) conditions suitable for human administration [2] [4] [6].

Table 4: Regulatory and Developmental Status Across Databases

DatabaseClassificationApproval Status
DrugBankSmall Molecule / ExperimentalNot Approved (NO)
ChEBIAnticoronaviral agent / ACE2 inhibitorResearch compound only
PubChemChemical Compound for ResearchNo therapeutic use
NCATS Inxight DrugsInvestigational ChemicalNot in clinical trials

Key Academic and Industrial Motivations for Research

The sustained investigative interest in N-(2-Aminoethyl)-1-aziridineethanamine derives from three compelling scientific rationales:

  • ACE2 Modulation in Cardiovascular Pathology: As a selective angiotensin-converting enzyme 2 (ACE2) inhibitor, this compound provides a targeted approach to modulate the renin-angiotensin system (RAS)—a critical pathway in cardiovascular homeostasis. ACE2 counterbalances angiotensin-converting enzyme (ACE) activity by metabolizing angiotensin II (a potent vasoconstrictor) into angiotensin-(1-7) (a vasodilator). By inhibiting ACE2, the compound potentially mitigates the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II accumulation, offering a novel mechanism for managing hypertension, cardiac hypertrophy, and heart failure. The precise molecular targeting of ACE2 represents a significant departure from conventional RAS blockers like ACE inhibitors or angiotensin receptor blockers (ARBs), potentially offering complementary mechanisms for cardiovascular intervention [2] [5].

  • Viral Entry Inhibition for Coronavirus Infections: The compound's capacity to disrupt spike protein-ACE2 interaction positions it as a prototype antiviral against ACE2-tropic coronaviruses. Mechanistic studies indicate that binding induces conformational changes in ACE2 that prevent viral spike protein docking—a mechanism particularly relevant for SARS-CoV and SARS-CoV-2. This dual-target potential (cardiovascular and antiviral) creates unique therapeutic value propositions, especially given the established comorbidity between cardiovascular disease and severe coronavirus outcomes. The aziridine moiety may contribute to covalent binding interactions with ACE2 catalytic residues, though this hypothesis requires further structural validation [2] [3] [7].

  • Chemical Biology and Drug Design Applications: The molecule serves as a valuable chemical probe for interrogating ACE2-dependent physiological and pathological processes. Its compact molecular architecture (molecular weight: 129.2 g/mol) and favorable ligand efficiency metrics offer attractive starting points for medicinal chemistry optimization. Additionally, the aziridine functionality presents distinctive opportunities for targeted delivery systems through ring-opening reactions or as a warhead in covalent inhibitor design. These features maintain academic interest despite the compound's limited industrial development to date [4] [6].

The absence of approved ACE2-targeted therapeutics—despite two decades of research—further accentuates the compound's significance as a proof-of-concept agent. Its continued study addresses fundamental questions about ACE2 biology while potentially yielding clinical candidates for dual cardiopulmonary indications [2] [5] [7].

Table 5: Summary of Research Motivations and Biological Rationales

Research MotivationBiological TargetTherapeutic AreaMechanistic Insight
ACE2 ModulationRenin-Angiotensin SystemCardiovascular DiseaseInhibition shifts angiotensin metabolism toward vasodilatory peptides
Viral Entry BlockadeSpike protein-ACE2 interfaceCoronavirus InfectionsConformational change prevents viral docking
Chemical Probe DevelopmentACE2 active siteDrug DesignAziridine enables potential covalent binding

Properties

CAS Number

23435-23-6

Product Name

N-(2-Aminoethyl)-1-aziridineethanamine

IUPAC Name

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2

InChI Key

XJNAQZHMIAKQOK-UHFFFAOYSA-N

SMILES

C1CN1CCNCCN

Canonical SMILES

C1CN1CCNCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.